molecular formula C13H12Cl3NO B8807564 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

Cat. No. B8807564
M. Wt: 304.6 g/mol
InChI Key: JMDLBQMKBBJSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole is a useful research compound. Its molecular formula is C13H12Cl3NO and its molecular weight is 304.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole

Molecular Formula

C13H12Cl3NO

Molecular Weight

304.6 g/mol

IUPAC Name

4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C13H12Cl3NO/c1-7(2)13-8(6-14)12(17-18-13)11-9(15)4-3-5-10(11)16/h3-5,7H,6H2,1-2H3

InChI Key

JMDLBQMKBBJSKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (87 mL, 1.20 mol) was added dropwise to a stirred solution of benzotriazole (143 g, 1.20 mol) in dichloromethane (400 mL) at room temperature. The resulting solution was added dropwise during 30 min to a stirred solution of [3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methanol (263 g, 0.92 mol) in dichloromethane (700 mL). A very mild exothermic reaction occurred with precipitation of benzotriazole hydrochloride. The mixture was filtered to remove the benzotriazole hydrochloride. The filtrate was washed with water (2×800 mL), 1N sodium hydroxide (800 mL) and then dried over anhydrous sodium sulfate. The resulting solution was filtered and concentrated to give 288 g of the product as a pale yellow oil. 1H NMR (DMSO-d6): δ 7.66 (m, 2H), 7.61-7.57 (m, 1H), 4.47 (s, 2H), 3.45 (septet, J=7 Hz, 1H), 1.31 (d, J=7 Hz, 6H). ESI-LCMS m/z 279 (M+H)+.
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
263 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of [3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol (15.2 g, 53.1 mmol) in dichloromethane (50 mL) was treated with thionyl chloride (40.0 mL, 54.8 mmol). The reaction was stirred for 1 hour once vigorous bubbling ceased. The solvent and excess reagent were removed in vacuo. Yield=15.96 g. (99%) of 4 (chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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